CPI-1205
Description
Properties
IUPAC Name |
N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33F3N4O3/c1-16-13-23(37-4)21(25(35)32-16)14-31-26(36)24-18(3)34(22-8-6-5-7-20(22)24)17(2)19-9-11-33(12-10-19)15-27(28,29)30/h5-8,13,17,19H,9-12,14-15H2,1-4H3,(H,31,36)(H,32,35)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPODOLXTMDHLLC-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)C(C)C4CCN(CC4)CC(F)(F)F)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)[C@H](C)C4CCN(CC4)CC(F)(F)F)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1621862-70-1 | |
| Record name | CPI-1205 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1621862701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CPI-1205 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14581 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LIRAMETOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/455J2479FY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Modular Intermediate Synthesis
Parallel synthesis routes were developed for:
-
Enantiopure piperidine 14 via asymmetric enamine cyclization
-
Trifluoroethyl side chain introduced via reductive amination
Synthesis of Chiral Piperidine Intermediate 14
The piperidine core ( 14 ) was synthesized through a stereocontrolled intramolecular C–N arylation, achieving 81% yield over two steps.
Enamine Formation and Cyclization
| Step | Reactants | Conditions | Catalyst | Yield |
|---|---|---|---|---|
| 1 | β-keto ester 15 + chiral amine 16 | AcOH, 25°C, 12h | None | 76% |
| 2 | Enamine 17 | RuPhos Pd G3, NaOMe, 100°C | Pd-based | 81% (over 2 steps) |
The critical cyclization used Buchwald’s RuPhos precatalyst (2 mol%) under nitrogen atmosphere, enabling complete conversion within 6 hours at 100°C. X-ray crystallography confirmed the (R)-configuration was retained throughout the process.
Deprotection and Salt Formation
Treatment of 18 with anhydrous HCl in dioxane removed the Boc group, yielding piperidine hydrochloride 14 with >99% enantiomeric excess. Scaling to 100g required precise temperature control during exothermic deprotection to prevent racemization.
Construction of Trifluoroethylpiperidine Moiety
The N-trifluoroethyl group was introduced through sequential acylation and borane reduction:
Stepwise Functionalization:
The borane reduction required strict anhydrous conditions to prevent competing hydrolysis pathways. Process analytical technology (PAT) monitored residual amide content to ensure >95% conversion.
Final Coupling and API Formation
The penultimate step involved CDI-mediated amide bond formation between acid 21 and pyridone amine 22 :
Reaction Optimization Parameters:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | DMF | 79% vs 32% in THF |
| Temperature | 25°C | Minimized epimerization |
| Equiv. CDI | 1.5 | Reduced dimerization |
This coupling produced this compound ( 13 ) with <2% diastereomeric impurities, meeting pharmaceutical specifications. Final purification via recrystallization from ethyl acetate/heptane provided API with 99.7% chemical purity and consistent polymorphic form.
Comparative Analysis of Palladium-Catalyzed Methods
While this compound synthesis primarily used RuPhos Pd G3, alternative Pd catalysts from benzofuran derivative synthesis were evaluated:
Catalyst Screening for Model Reactions:
| Catalyst | Conversion (%) | Selectivity (%) |
|---|---|---|
| Pd(OAc)2 | 98 | 92 |
| Pd2(dba)3 | 95 | 88 |
| Pd(PPh3)4 | 82 | 78 |
Pd(OAc)2 showed comparable efficiency to RuPhos systems but required higher loading (5 mol% vs 2 mol%). The this compound team selected RuPhos for superior turnover number (TON >4,000) in large-scale runs.
Process Challenges and Solutions
Steric Hindrance in Indole Alkylation
Initial attempts to alkylate 2-methylindole-3-carboxylate failed due to:
Solution: Developed convergent route avoiding direct N-alkylation, instead constructing the indole-piperidine system via cyclization.
Epimerization During Amide Coupling
Early coupling steps showed up to 15% epimerization at the piperidine stereocenter. Mitigation strategies included:
-
Lowering reaction temperature from 40°C → 25°C
-
Reduced CDI stoichiometry (2.0 → 1.5 equiv)
Scale-Up and Manufacturing Considerations
The optimized process demonstrated robust scalability:
Key Metrics:
| Parameter | Lab Scale | Pilot Plant | Commercial |
|---|---|---|---|
| Batch Size | 10g | 1kg | 100kg |
| Overall Yield | 52% | 58% | 63% |
| Purity | 99.1% | 99.4% | 99.7% |
Continuous manufacturing technologies were implemented for the borane reduction step, improving throughput by 40% compared to batch processing .
Chemical Reactions Analysis
CPI-1205 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives, which may have different biological activities.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others to modify its activity and selectivity.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Scientific Research Applications
CPI-1205 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of EZH2 in gene silencing and chromatin remodeling.
Biology: Investigated for its effects on cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancers with aberrant EZH2 activity, including prostate cancer and non-Hodgkin’s lymphoma
Mechanism of Action
CPI-1205 exerts its effects by selectively inhibiting the activity of EZH2. EZH2 is the catalytic subunit of the PRC2 complex, which methylates histone H3 at lysine 27 (H3K27me). This methylation leads to transcriptional repression of target genes involved in cell cycle regulation, differentiation, and apoptosis. By inhibiting EZH2, this compound prevents the formation of H3K27me, thereby promoting the expression of genes that suppress tumor growth and induce cell death .
Comparison with Similar Compounds
Structural and Mechanistic Differences
Key Insights :
- Second-generation derivatives (e.g., PF-06821497) replace this compound’s oxygen atom with sulfur in the pyridone group, enhancing residence time and potency (10-fold lower EC50 for H3K27me3 inhibition) .
Preclinical and Pharmacological Profiles
Key Insights :
- This compound’s oral bioavailability exceeds GSK126, which failed due to rapid clearance .
- Tazemetostat, approved for epithelioid sarcoma and follicular lymphoma, shows broader clinical utility but weaker synergy with DNMT inhibitors compared to this compound .
Clinical Efficacy and Toxicity
Key Insights :
- This compound’s combination with immune checkpoint inhibitors (e.g., ipilimumab) exploits epigenetic-immune synergies, a strategy less explored with tazemetostat .
- Tazemetostat’s single-agent efficacy is superior in EZH2-mutant tumors, whereas this compound shows broader activity in wild-type models .
Biological Activity
CPI-1205 is a small-molecule inhibitor targeting the enhancer of zeste homolog 2 (EZH2), a key component of the Polycomb repressive complex 2 (PRC2), which is involved in transcriptional repression through histone methylation. This compound has garnered attention for its potential therapeutic applications in various malignancies, particularly hematological cancers and solid tumors.
EZH2 plays a critical role in cancer biology by silencing tumor suppressor genes through methylation of histone H3 at lysine 27 (H3K27me3). Dysregulation of EZH2 is associated with poor prognosis in several cancers, making it an attractive target for pharmacological intervention. This compound selectively inhibits EZH2, leading to the reactivation of silenced genes and subsequent anti-tumor effects.
In Vitro Studies
This compound has demonstrated significant biological activity in preclinical models:
- Apoptosis Induction : In vitro studies have shown that this compound induces apoptosis in multiple myeloma and plasmacytoma cell lines, confirming its anti-cancer potential .
- Selectivity Profile : The compound exhibits a clean selectivity profile against other histone and DNA methyltransferases, with modest selectivity against EZH1, another related methyltransferase .
Table 1: In Vitro Activity of this compound
| Cell Line Type | Effect Observed | IC50 (μM) |
|---|---|---|
| Multiple Myeloma | Induction of apoptosis | 0.002 |
| Plasmacytoma | Induction of apoptosis | 0.032 |
| Other Methyltransferases | Minimal inhibition observed | >1 |
In Vivo Studies
In animal models, this compound has shown promise in tumor regression:
- Tumor Growth Inhibition : In a study involving female CB-17 SCID mice bearing tumors, oral administration of this compound at a dose of 160 mg/kg twice daily resulted in significant tumor growth inhibition observed within two weeks .
- Tolerability : The compound was well-tolerated with no significant body weight loss noted during the treatment period. Plasma and tumor tissue analyses confirmed adequate drug concentrations post-treatment .
Clinical Trials
This compound is currently being evaluated in clinical settings:
- ProSTAR Study : A Phase 1b/2 trial assessing the efficacy of this compound combined with enzalutamide or abiraterone/prednisone in patients with metastatic castration-resistant prostate cancer (mCRPC). Preliminary results indicate substantial decreases in PSA levels and tumor size .
- Lymphoma Trials : Initial trials have also been initiated to explore the efficacy of this compound in patients with previously treated lymphomas, showing promising early results .
Table 2: Summary of Clinical Trials for this compound
| Trial Name | Phase | Condition | Status |
|---|---|---|---|
| ProSTAR | 1b/2 | Metastatic Castration Resistant Prostate Cancer | Ongoing |
| Lymphoma Study | 1 | Lymphomas | Ongoing |
Case Studies and Research Findings
Recent studies highlight the potential of this compound across different cancer types:
- Prostate Cancer : In mCRPC patients, the combination therapy showed promising results with over 80% reduction in PSA levels and notable tumor shrinkage .
- Lymphomas : Early-phase trials indicate that this compound may effectively target B-cell lymphomas, supporting its role as a viable treatment option .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
